molecular formula C12H13NO4S B3003974 N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide CAS No. 670271-80-4

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide

Cat. No.: B3003974
CAS No.: 670271-80-4
M. Wt: 267.3
InChI Key: RVGDGNMJPXGTGC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C12H13NO4S and its molecular weight is 267.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gold-Catalyzed Cascade Reactions

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide derivatives are utilized in gold(I)-catalyzed cascade reactions. These reactions involve a rare 1,2-alkynyl migration onto a gold carbenoid, expanding the chemistry of gold carbenoids in group migration processes (Wang et al., 2014).

Crystal Structures and Intermolecular Interactions

Research on isomorphous crystal structures of this compound derivatives has revealed their formation and stabilization through intermolecular C-H...O, C-H...pi, and C-H...Cl interactions (Bats et al., 2001).

Pro-Drug System for Hypoxic Tumors

Certain derivatives, like 5-nitrofuran-2-ylmethyl group, have been studied as potential bioreductively activated pro-drug systems for the selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).

Anticancer and Antiangiogenic Activities

3-Arylaminobenzofuran derivatives, including those with a 2-methoxy/ethoxycarbonyl group combined with a methoxy group on the benzene portion of the 3-(3',4',5'-trimethoxyanilino)benzo[b]furan skeleton, have been investigated for their antiproliferative, antiangiogenic, and anticancer activities (Romagnoli et al., 2015).

Antibacterial and Antifungal Properties

Research has also been conducted on the antibacterial and antifungal properties of this compound derivatives. Some compounds in this category have shown significant activity against various bacteria and fungi (Velupillai et al., 2015).

Bitter Taste Compounds in Roasted Coffee

In the food chemistry context, (furan-2-yl)methylated benzene diols and triols, which are derivatives of this compound, have been identified as novel classes of bitter taste compounds in roasted coffee (Kreppenhofer et al., 2011).

Synthesis of Energetic Materials

The design and synthesis of energetic materials involving diverse N-O building blocks, such as 3,3'-dinitroamino-4,4'-azoxyfurazan, have incorporated this compound derivatives (Zhang & Shreeve, 2014).

Future Directions

Bio-based furanic oxygenates, which include furan derivatives, represent a class of lignocellulosic biomass-derived platform molecules. These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-16-10-4-2-6-12(8-10)18(14,15)13-9-11-5-3-7-17-11/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGDGNMJPXGTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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